Methyl 4-((3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate
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Overview
Description
The compound appears to be a complex organic molecule with several functional groups including a methoxyphenyl group, a quinazolinone group, a thiobutanoate group, and a propylcarbamoyl group. These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinazolinone group, for example, is a bicyclic system containing two nitrogen atoms, which could potentially form hydrogen bonds or coordinate with metal ions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the methoxyphenyl group could participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like carbonyl and amine could make the compound soluble in polar solvents.Scientific Research Applications
Synthesis and Potential Applications
Antileukemic Activity : The synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo-fused tricyclic heterocycles, using a process that could involve similar compounds to Methyl 4-((3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate, has been demonstrated. These compounds showed in vivo activity against P388 lymphocytic leukemia, highlighting the potential antileukemic applications of such chemical frameworks (Anderson et al., 1988).
Antibacterial Activity : Synthesis of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. This underscores the role of such compounds in developing new antibacterial agents with broad-spectrum efficacy (Osarodion Peter Osarumwense, 2022).
Anticancer Activity : Research on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine highlighted its potent apoptosis-inducing properties, alongside significant efficacy in various cancer models, indicating the compound's potential as an anticancer agent. The ability to cross the blood-brain barrier further amplifies its applicability in treating brain-related malignancies (Sirisoma et al., 2009).
Methionine Synthase Inhibition for Anticancer Activity : The design and synthesis of novel compounds that inhibit methionine synthase, a target over-expressed in certain tumors, have shown promising IC50 values against cancer cell lines. This research pathway signifies a strategic approach to combat cancer by inhibiting a critical enzyme required for tumor cell growth (Elfekki et al., 2014).
Safety And Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The study of such a complex molecule could open up new avenues in various fields like medicinal chemistry, materials science, etc. Its synthesis and characterization would be a significant undertaking and could potentially lead to interesting findings.
Please note that this is a very general analysis based on the structure of the compound. For a detailed and accurate analysis, specific studies and experiments would need to be conducted.
properties
IUPAC Name |
methyl 4-[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)quinazolin-2-yl]sulfanyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-4-11-25-22(30)15-5-10-19-20(12-15)26-24(34-14-17(28)13-21(29)33-3)27(23(19)31)16-6-8-18(32-2)9-7-16/h5-10,12H,4,11,13-14H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQDYICPLUXQDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)CC(=O)OC)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate |
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